molecular formula C22H27NO5 B4039213 N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4039213
M. Wt: 385.5 g/mol
InChI Key: YZQCSNHJQFJUOG-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that combines an amine group with a phenoxy group and an oxalic acid moiety

Scientific Research Applications

N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of benzylamine and similar compounds often involves interactions with the active sites of cell components via hydrogen bonding . This is often central to their potential biological applications.

Safety and Hazards

Benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy and amine intermediates. One common method involves the reaction of 2-prop-2-enylphenol with benzyl bromide in the presence of a base to form the benzylated phenoxy compound. This intermediate is then reacted with 4-bromobutan-1-amine under nucleophilic substitution conditions to yield the final product. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or phenoxy compounds.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine: Similar in structure but may have different substituents on the phenoxy or amine groups.

    N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;hydrochloride: A salt form that may have different solubility and stability properties.

Uniqueness

N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid is unique due to the presence of the oxalic acid moiety, which can influence its solubility, reactivity, and potential applications. The combination of the phenoxy and amine groups also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.C2H2O4/c1-2-10-19-13-6-7-14-20(19)22-16-9-8-15-21-17-18-11-4-3-5-12-18;3-1(4)2(5)6/h2-7,11-14,21H,1,8-10,15-17H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCSNHJQFJUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-(2-prop-2-enylphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.